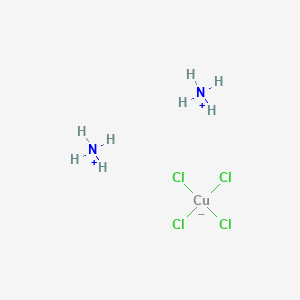

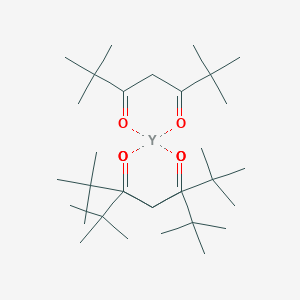

2,2,6,6-Tetramethylheptane-3,5-dione;yttrium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2,2,6,6-Tetramethylheptane-3,5-dione is a chemical of interest in various fields of materials science and organic chemistry. It serves as a ligand in coordination chemistry, forming complexes with various metals, which can be utilized in different applications such as metalorganic chemical vapor deposition (MOCVD) for creating lead-containing films .

Synthesis Analysis

The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione has been achieved using pinacolone and methyl pivalate as starting materials with sodium hydride as a base in tetrahydrofuran. The reaction conditions were optimized to a ratio of pinacolone, methyl pivalate, and sodium hydride of 1:1.5:3, with a dropping time for the pinacolone solution of 4 hours and a refluxing time of 8 hours, resulting in a yield of 64.5% .

Molecular Structure Analysis

The molecular structure of a related compound, tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III), has been determined using X-ray diffraction. This compound forms an orthorhombic crystal structure with space group Pmn21. The structure features three chelate rings that are planar, with one lying in the crystallographic mirror plane and the other two symmetrically related to each other. The six oxygen atoms from the β-diketones form a distorted trigonal prism around the central lutetium ion, with an average Lu–O distance of 2.19 Å .

Chemical Reactions Analysis

The chemical behavior of 2,2,6,6-Tetramethylheptane-3,5-dione in reactions is not directly detailed in the provided papers. However, its role as a ligand in coordination compounds suggests that it can participate in complexation reactions with metals. For instance, in the synthesis of bis-2,2,6,6-tetramethylheptane-3,5-dionatolead(II), the ligand coordinates with lead(II) ions, resulting in a monomeric structure where the chelating units are distorted due to the stereochemically active lone pair of electrons at the lead(II) center .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethylheptane-3,5-dione and its complexes can be inferred from the crystal structures and synthesis methods. The orthorhombic crystal structure of the lutetium complex indicates a solid state with specific geometric parameters . The synthesis method suggests that the compound is soluble in tetrahydrofuran and reactive under basic conditions . The coordination with lead(II) ions and the resulting monomeric structure of the lead complex imply that the compound can form stable complexes with certain metals, which is important for applications in materials science .

Scientific Research Applications

Thermal Behavior in Chemical Vapor Deposition

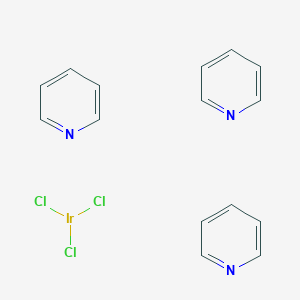

Research shows that mixtures of zirconium(IV) and yttrium(III) dipivaloylmethanates (with 2,2,6,6-tetramethylheptane-3,5-dione as a component) are significant for preparing mixed oxide films by chemical vapor deposition. The vaporization and thermal stability of these compounds have been extensively studied, providing insights into their behavior in high-temperature environments (Turgambaeva et al., 2021).

Structural Characterization in Metal Complexes

A bimetallic barium yttrium oxo alkoxide, containing 2,2,6,6-tetramethylheptane-3,5-dionato, has been structurally characterized. This complex's crystal structure and thermal behavior provide valuable information for understanding the properties of such metal complexes (Miele, Foulon, & Hovnanian, 1997).

Role in Single-Molecule Magnet Behavior

Tetra-nuclear lanthanide complexes, including yttrium and 2,2,6,6-tetramethylheptane-3,5-dione, have been found to exhibit magnetic refrigeration and single-molecule magnet behaviors. These findings are crucial for understanding the magnetic properties of such complexes (Fang et al., 2018).

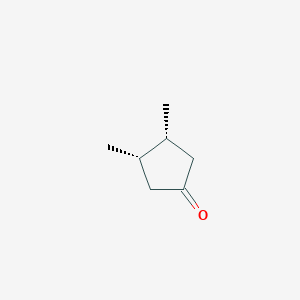

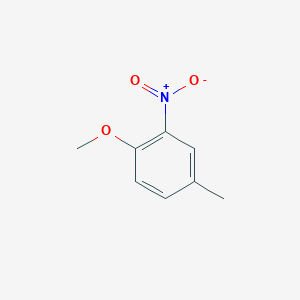

Acceleration in Organic Synthesis

2,2,6,6-Tetramethylheptane-3,5-dione has been reported to significantly accelerate the Ullmann diaryl ether synthesis. This discovery has implications for organic synthesis, particularly in making reactions more efficient under moderate conditions (Buck et al., 2002).

Synthesis Methods

Studies on the synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione using different starting materials and conditions provide valuable information for optimizing production processes (Yan-Xin, 2007).

Thin Film Deposition

Yttrium oxide thin films, utilizing 2,2,6,6-tetramethylheptane-3,5-dione yttrium as a precursor, have been deposited using a microwave electron cyclotron resonance plasma assisted metal organic chemical vapor deposition process. This research contributes to the development of coating processes for various applications (Barve et al., 2011).

Mechanism of Action

Target of Action

It is known that 2,2,6,6-tetramethylheptane-3,5-dione (also known as dipivaloylmethane) acts as a bidentate ligand, forming stable complexes with lanthanide ions .

Mode of Action

2,2,6,6-Tetramethylheptane-3,5-dione;yttrium interacts with its targets through the formation of stable complexes. As a bidentate ligand, it binds to lanthanide ions, facilitating various reactions . It undergoes O-additions and C-additions, acting as an air-stable ligand for metal catalysts .

Biochemical Pathways

It is known to serve as a substrate for heterocycles .

Result of Action

It is known to act as an air-stable ligand for metal catalysts in various reactions .

Action Environment

properties

IUPAC Name |

2,2,6,6-tetramethylheptane-3,5-dione;yttrium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYNKAIYQJLEJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Y] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O6Y |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15632-39-0 |

Source

|

| Record name | NSC174899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)